4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
説明
4-(2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substitution at the pyrazole N1 position, a thioacetamido linker, and a terminal benzamide group. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological relevance, including antitumor and kinase-inhibitory activities . The 4-chlorophenyl group enhances lipophilicity and target binding affinity, while the thioacetamido-benzamide moiety may influence solubility and metabolic stability. Though direct synthetic data for this compound is unavailable in the provided evidence, analogous derivatives are synthesized via nucleophilic substitution, coupling reactions, or cyclization using reagents like Vilsmeier–Haack or sulfuric acid .
特性
IUPAC Name |
4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHQWIANLCVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multi-step organic synthesis procedures. Here is a general approach:
Formation of Pyrazolopyrimidine Core:
The core structure can be formed through the cyclization reaction of appropriate precursor molecules, such as aminopyrimidines and hydrazines, under reflux conditions in an acidic medium.
化学反応の分析
Types of Reactions:
Oxidation:
Oxidative conditions can modify the sulfur atom in the thioether linkage to sulfoxide or sulfone derivatives. Reagents such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction:
Reduction reactions, particularly on the nitro or carbonyl groups within the compound's structure, can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution:
The aromatic rings in the compound are susceptible to electrophilic aromatic substitution, such as nitration or halogenation, depending on the desired functionalization.
Common Reagents and Conditions:
Oxidative: mCPBA, H2O2.
Reductive: LiAlH4, NaBH4.
Substitution: HNO3 (for nitration), Br2 (for bromination).
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Nitrated or halogenated derivatives.
科学的研究の応用
Anticancer Activity
The potential anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been widely studied. Research indicates that compounds similar to 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key kinases such as CDK2, which plays a crucial role in cell cycle regulation and tumor growth. Compounds targeting CDK2 have shown selective cytotoxic effects on cancer cells while sparing normal cells .
Case Study:
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives have revealed their effectiveness against various pathogens.
- Activity Against Mycobacterium tuberculosis : Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs . The presence of thioacetamido groups enhances their binding affinity to bacterial enzymes.
Case Study:
Research evaluating the antimicrobial efficacy of substituted pyrazolo[3,4-d]pyrimidines demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Synthesis and Structure-Activity Relationship
The synthesis of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide involves multi-step organic reactions including nucleophilic substitutions and acylation processes. Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of these compounds.
| Synthetic Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Nucleophilic substitution | Reflux in ethanol |
| Step 2 | Acylation | Reaction with acetic anhydride |
作用機序
The mechanism of action of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide involves interactions with specific molecular targets:
Enzyme Inhibition:
The compound may inhibit key enzymes by binding to their active sites, blocking substrate access, and thus altering metabolic pathways.
Molecular Targets:
Enzymes such as kinases, proteases, or specific signaling molecules.
Pathways Involved:
Inhibition of signaling pathways related to cell proliferation (e.g., MAPK/ERK pathway) or inflammation (e.g., NF-κB pathway).
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Pharmacokinetic Properties
Pyrazolo[3,4-d]pyrimidine derivatives vary in substituents, significantly altering their physicochemical and biological profiles. Key comparisons include:
Key Observations :
- Substituent Impact : The thioacetamido group in the target compound may enhance hydrogen bonding compared to ether or alkyl linkers in analogs (e.g., ).
- Solubility : Piperazinedione or morpholine substituents () improve aqueous solubility versus lipophilic groups like phenylethyl ().
- Biological Targets: Quinoline or PROTAC modifications () enable specific kinase targeting, whereas the benzamide group in the target compound may favor PARP or tubulin inhibition.
生物活性
The compound 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide represents a novel structure within the class of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds has garnered attention due to its diverse biological activities, particularly in the field of oncology and kinase inhibition. The following sections will detail the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 448.69 g/mol. The presence of a chlorophenyl group and a pyrazolo[3,4-d]pyrimidine scaffold suggests potential interactions with various biological targets, particularly kinases involved in cancer progression.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:
- Kinase Inhibition : The compound has been identified as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with reported IC50 values ranging from 0.3 to 24 µM for related compounds in this class . Specifically, studies have shown that these compounds can effectively inhibit tumor growth in models such as MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .
- Cell Cycle Regulation : Compounds within this scaffold have also demonstrated the ability to disrupt cell cycle progression, leading to DNA fragmentation in cancer cells . This effect is critical for therapeutic strategies aimed at halting tumor proliferation.
- Targeted Mechanisms : The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, allowing it to engage effectively with ATP-binding sites in kinases . This interaction is pivotal for the inhibition of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle.
Antiviral Activity
Emerging studies suggest that some derivatives may possess antiviral properties as well. For instance, certain pyrazolo[3,4-d]pyrimidine compounds displayed significant activity against viral targets, indicating their potential utility beyond oncology .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Dual EGFR/VGFR2 Inhibition : A derivative similar to our compound showed strong inhibitory effects on both EGFR and VEGFR2, leading to reduced tumor growth in vivo .
- Molecular Docking Studies : These studies have elucidated the binding modes of these compounds to their target proteins, providing insights into their mechanism of action and guiding further structural modifications for enhanced potency .
Data Table
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5i | EGFR | 0.3 | Dual inhibitor |
| Compound 5i | VEGFR2 | 7.6 | Induces apoptosis |
| Compound X | CDK2 | 10 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
